

S-Sulfo-DL-cysteine-2,3,3-d3 chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S-Sulfo-DL-cysteine-2,3,3-d3

Cat. No.: B12415686

[Get Quote](#)

An In-depth Technical Guide to S-Sulfo-DL-cysteine-2,3,3-d3

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **S-Sulfo-DL-cysteine-2,3,3-d3**, a deuterated derivative of S-Sulfo-DL-cysteine. This isotopically labeled compound is a valuable tool for researchers, scientists, and professionals in drug development, particularly in studies requiring sensitive and specific quantification.

Core Chemical Properties

S-Sulfo-DL-cysteine-2,3,3-d3 is the deuterium-labeled form of S-Sulfo-DL-cysteine.[1][2][3] The incorporation of deuterium isotopes provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis, such as NMR, GC-MS, or LC-MS.[1][4] Deuteration can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1][2] The unlabeled counterpart, S-Sulfocysteine, is recognized as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor.[5]

Data Presentation: Key Chemical and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₃ H ₄ D ₃ NO ₅ S ₂	[1][2][3][5]
Molecular Weight	204.24 g/mol	[1][2][3][5]
CAS Number (Labeled)	2687960-80-9	[1][2]
CAS Number (Unlabeled)	4371-53-3	[1][6]
Isotopic Enrichment	≥98 atom % D	[7]
Purity	≥98%	[5]
Melting Point	170 °C	[5]
Physical State	Solid	[8]
Storage Conditions	Store refrigerated (-5 °C to 5 °C), protect from light.[5][8]	[5][8]
Stability	Stable under recommended storage conditions. Re-analysis is recommended after three years.[7]	[7]
SMILES	<chem>OS(SC([2H])([2H])C(N)([2H])C(O)=O)(=O)=O</chem>	[1]
InChI	InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/i1D2,2D	[5]
Synonyms	DL-Cysteine S-sulfate, DL-Cysteinesulfonic Acid	[6]

Chemical Structure

The structure of **S-Sulfo-DL-cysteine-2,3,3-d3** is characterized by a cysteine backbone with a sulfo group attached to the sulfur atom. The deuterium atoms are located at the 2 and 3 positions of the cysteine moiety.

Caption: Chemical structure of **S-Sulfo-DL-cysteine-2,3,3-d3**.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of **S-Sulfo-DL-cysteine-2,3,3-d3** are not readily available in the public domain. However, general methodologies for the synthesis of isotopically labeled amino acids can be adapted.

General Synthesis Approach for Isotopically Labeled Cysteine Derivatives

A common method involves the use of bacterial cysteine synthases.^[9] For instance, ³⁴S-labeled L-cysteine can be synthesized from O-acetyl-L-serine and ³⁴S-labeled sodium sulfide using recombinant CysK or CysM enzymes.^[9] A similar enzymatic approach could potentially be adapted for deuterium labeling, or a chemical synthesis route involving deuterated starting materials would be employed.

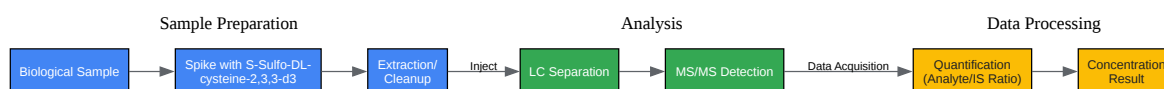
Analytical Methodology: Use as an Internal Standard

S-Sulfo-DL-cysteine-2,3,3-d3 is primarily used as an internal standard in quantitative mass spectrometry.^{[1][4]}

A generalized workflow for its use in an LC-MS/MS application would be as follows:

- **Sample Preparation:** Biological samples (e.g., plasma, tissue homogenates) are prepared, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
- **Internal Standard Spiking:** A known concentration of **S-Sulfo-DL-cysteine-2,3,3-d3** is added to the prepared samples, calibrators, and quality control samples.
- **LC Separation:** The sample mixture is injected into a liquid chromatography system. The analyte of interest (unlabeled S-Sulfo-DL-cysteine) and the internal standard (**S-Sulfo-DL-cysteine-2,3,3-d3**) are separated from other matrix components on a suitable analytical column.

- **MS/MS Detection:** The separated compounds are introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
- **Quantification:** The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparing it to a calibration curve generated from samples with known concentrations of the analyte and a fixed concentration of the internal standard.

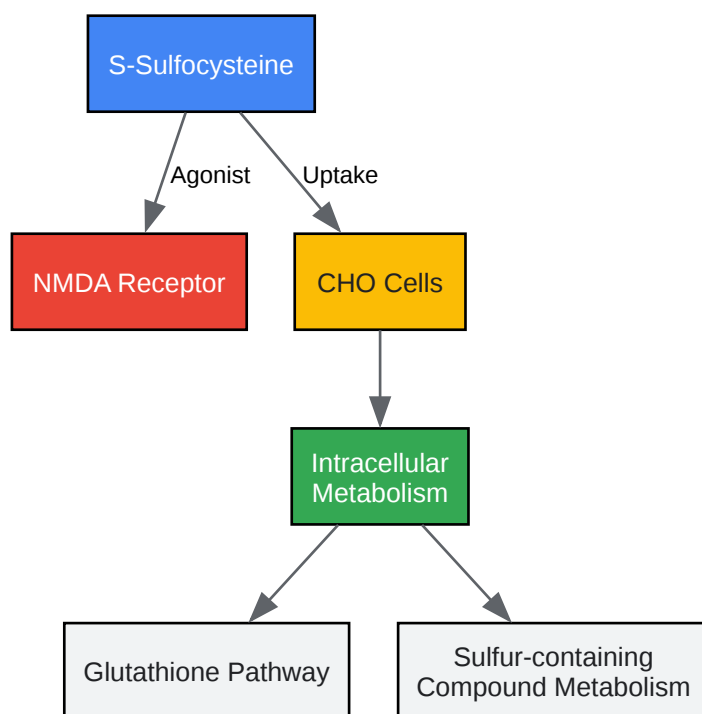


[Click to download full resolution via product page](#)

Caption: Generalized workflow for using **S-Sulfo-DL-cysteine-2,3,3-d3** as an internal standard.

Biological Context and Signaling

While specific signaling pathways for **S-Sulfo-DL-cysteine-2,3,3-d3** have not been detailed, the biological activity of its unlabeled form, S-Sulfocysteine, has been investigated. S-Sulfocysteine is a bioavailable derivative of L-cysteine and has been studied in Chinese hamster ovary (CHO) cells, which are commonly used in the production of therapeutic proteins. [10] Mechanistic studies in CHO cells have shown that S-Sulfocysteine supplementation can impact intracellular metabolic pathways, including those related to glutathione and other sulfur-containing compounds.[10] As previously mentioned, S-Sulfocysteine also acts as a potent agonist for the NMDA receptor.[5] The deuterated form is expected to have similar biological targets, with potential differences in its metabolic rate and pharmacokinetic properties.



[Click to download full resolution via product page](#)

Caption: Biological interactions of the unlabeled counterpart, S-Sulfocysteine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bocsci.com [bocsci.com]
- 6. cdn isotopes.com [cdn isotopes.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. $\delta^{34}\text{S}$ -sulfo-DL-Cysteine (2,3,3- D_3 , 99%) - Cambridge Isotope Laboratories, DLM-8738-PK [isotope.com]
- 9. Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [S-Sulfo-DL-cysteine-2,3,3-d3 chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415686#s-sulfo-dl-cysteine-2-3-3-d3-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com